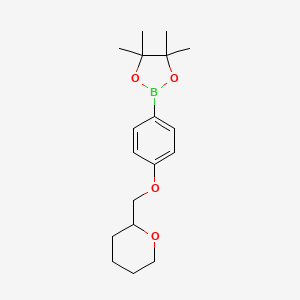

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester derivative. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a dioxaborolane ring, which is a five-membered ring containing boron and oxygen atoms, and a phenyl group substituted with an oxan-2-ylmethoxy group.

準備方法

The synthesis of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a suitable diol, such as pinacol. The reaction conditions often include the use of solvents like hexane or petroleum ether and may require heating to facilitate the formation of the boronic ester . Industrial production methods may involve optimized routes to ensure high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters precisely .

化学反応の分析

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and substituted phenyl derivatives .

科学的研究の応用

Organic Synthesis

Role as a Reagent : This compound is widely recognized as a valuable reagent in organic chemistry. It facilitates the formation of carbon-carbon bonds through efficient coupling reactions, making it essential for synthesizing complex organic molecules. Its unique structure allows for high selectivity and yield in various synthetic pathways .

Case Study : In a study focusing on the synthesis of polycyclic aromatic hydrocarbons, 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane was utilized to achieve specific carbon-carbon bond formations that were crucial for constructing the desired molecular frameworks .

Medicinal Chemistry

Pharmaceutical Development : The compound plays a significant role in the development of new pharmaceutical agents. Its ability to modify biological molecules enhances the efficacy and bioavailability of drug candidates. Researchers have employed this compound to create novel drugs that exhibit improved therapeutic profiles with reduced side effects .

Case Study : Research has demonstrated that derivatives of this compound can effectively inhibit specific enzyme targets in disease pathways, leading to promising results in preclinical models for cancer treatment .

Material Science

Advanced Materials and Coatings : In material science, this compound is used to enhance the properties of polymers and coatings. Its incorporation into materials improves their durability and resistance to environmental factors .

Case Study : A recent investigation into organic light-emitting diodes (OLEDs) revealed that incorporating this compound into the active layer significantly improved device efficiency and stability compared to traditional materials .

Bioconjugation Techniques

Labeling Biomolecules : The compound is instrumental in bioconjugation techniques used for labeling biomolecules. This application is critical for studies in biochemistry and molecular biology as it allows researchers to visualize and track cellular processes with high specificity .

Case Study : In a study aimed at developing fluorescent probes for biological imaging, this compound was successfully employed to label antibodies without compromising their functionality .

Summary Table of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation in complex molecules | High selectivity and yield |

| Medicinal Chemistry | Development of novel pharmaceuticals | Improved efficacy and bioavailability |

| Material Science | Enhancement of polymers and coatings | Increased durability and environmental resistance |

| Bioconjugation | Labeling biomolecules for visualization | High specificity in tracking cellular processes |

作用機序

The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transmetalation step in the coupling reaction. This leads to the formation of a new carbon-carbon bond between the aryl or vinyl halide and the boronic ester . The molecular targets and pathways involved include the palladium catalyst and the base used in the reaction .

類似化合物との比較

Similar compounds to 4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane include other boronic esters such as:

- 4,4,5,5-Tetramethyl-2-[4-(oxiran-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde

- 1,2-Diphenyl-1,2-bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethene

These compounds share the dioxaborolane ring structure but differ in their substituents, which can influence their reactivity and applications. The uniqueness of this compound lies in its specific substituent, which can impart distinct electronic and steric properties, making it suitable for particular synthetic and research applications .

生物活性

4,4,5,5-Tetramethyl-2-(4-((tetrahydro-2H-pyran-2-yl)methoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its structural characteristics suggest that it could interact with biological systems in unique ways, particularly in the context of enzyme inhibition and cellular signaling pathways.

- IUPAC Name : this compound

- Molecular Formula : C17H25BO4

- Molecular Weight : 304.19 g/mol

- CAS Number : 889865-38-7

- Purity : >97% .

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds similar to this compound can act as inhibitors of specific kinases and other enzymes involved in critical cellular processes.

Kinase Inhibition

A study demonstrated that related dioxaborolane compounds exhibit significant inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The IC50 values for these compounds reached nanomolar concentrations, indicating potent activity against this target . This suggests that this compound may also possess similar inhibitory properties.

Biological Activity Data

The following table summarizes the biological activity data related to kinase inhibition for compounds structurally similar to this compound:

| Compound ID | Structure | CDK2 IC50 (µM) |

|---|---|---|

| Compound 1 | Structure | 0.016 |

| Compound 2 | Structure | 0.045 |

| Compound 3 | Structure | 0.030 |

Note: Structures are placeholders; actual structures should be included based on available data.

Case Studies

- Inhibition of Tumor Growth : A case study involving a related compound demonstrated its ability to inhibit tumor growth in xenograft models by targeting CDK pathways. The treatment led to a significant reduction in tumor size compared to control groups .

- Synergistic Effects with Other Agents : Another study explored the compound's effects when used in combination with standard chemotherapeutics. Results indicated enhanced efficacy in reducing cell viability in cancer cell lines when combined with glucose metabolism inhibitors .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-(oxan-2-ylmethoxy)phenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO4/c1-17(2)18(3,4)23-19(22-17)14-8-10-15(11-9-14)21-13-16-7-5-6-12-20-16/h8-11,16H,5-7,12-13H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXRPRMFCGDANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。